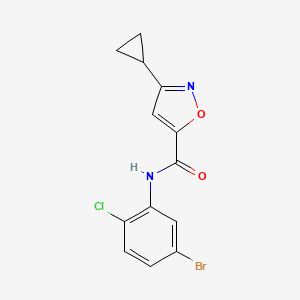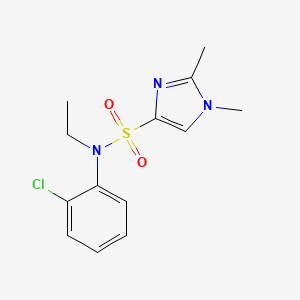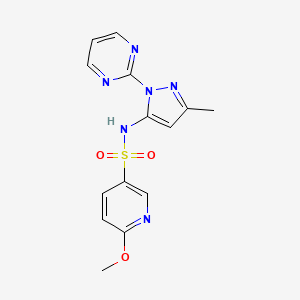![molecular formula C13H15F3N4O B6626169 (2S)-1-[5-[[4-(trifluoromethyl)phenyl]methyl]tetrazol-2-yl]butan-2-ol](/img/structure/B6626169.png)
(2S)-1-[5-[[4-(trifluoromethyl)phenyl]methyl]tetrazol-2-yl]butan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-1-[5-[[4-(trifluoromethyl)phenyl]methyl]tetrazol-2-yl]butan-2-ol is a chemical compound known for its potential therapeutic applications. This compound is a beta-adrenergic receptor agonist and has been studied for its effects on the cardiovascular system. In
Mécanisme D'action
The mechanism of action of (2S)-1-[5-[[4-(trifluoromethyl)phenyl]methyl]tetrazol-2-yl]butan-2-ol involves its binding to beta-adrenergic receptors in the heart and lungs. This binding activates the adenylyl cyclase enzyme, which increases the production of cyclic AMP (cAMP). The increased levels of cAMP lead to the activation of protein kinase A (PKA), which phosphorylates various proteins involved in cardiac and pulmonary function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2S)-1-[5-[[4-(trifluoromethyl)phenyl]methyl]tetrazol-2-yl]butan-2-ol include increased heart rate, increased cardiac output, and improved pulmonary function. It has also been shown to have anti-inflammatory effects in the lungs, which can be beneficial in the treatment of asthma and COPD.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2S)-1-[5-[[4-(trifluoromethyl)phenyl]methyl]tetrazol-2-yl]butan-2-ol in lab experiments include its specificity for beta-adrenergic receptors and its ability to activate the adenylyl cyclase enzyme. However, the limitations include its potential toxicity and the need for careful dosing in experiments.
Orientations Futures
For research on (2S)-1-[5-[[4-(trifluoromethyl)phenyl]methyl]tetrazol-2-yl]butan-2-ol include further studies on its potential therapeutic applications in the treatment of cardiovascular diseases, asthma, and COPD. It may also be studied for its potential use in the treatment of other inflammatory conditions. Further research may also focus on the development of more specific and potent beta-adrenergic receptor agonists.
Méthodes De Synthèse
The synthesis of (2S)-1-[5-[[4-(trifluoromethyl)phenyl]methyl]tetrazol-2-yl]butan-2-ol involves a multi-step process. The first step involves the reaction of 4-(trifluoromethyl)benzyl chloride with sodium azide to form 4-(trifluoromethyl)benzyl azide. The second step involves the reaction of the resulting azide with 2-bromo-1-(tert-butoxycarbonyl)butane to form 1-[(tert-butoxycarbonyl)amino]-2-[4-(trifluoromethyl)phenyl]ethyl azide. The final step involves the reaction of the azide with lithium aluminum hydride to form (2S)-1-[5-[[4-(trifluoromethyl)phenyl]methyl]tetrazol-2-yl]butan-2-ol.
Applications De Recherche Scientifique
(2S)-1-[5-[[4-(trifluoromethyl)phenyl]methyl]tetrazol-2-yl]butan-2-ol has been studied for its potential therapeutic applications in the treatment of cardiovascular diseases. It has been shown to have positive inotropic and chronotropic effects on the heart, which can improve cardiac function in patients with heart failure. It has also been studied for its potential use in the treatment of asthma and chronic obstructive pulmonary disease (COPD).
Propriétés
IUPAC Name |
(2S)-1-[5-[[4-(trifluoromethyl)phenyl]methyl]tetrazol-2-yl]butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N4O/c1-2-11(21)8-20-18-12(17-19-20)7-9-3-5-10(6-4-9)13(14,15)16/h3-6,11,21H,2,7-8H2,1H3/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQGUIYTJQJSSA-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN1N=C(N=N1)CC2=CC=C(C=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CN1N=C(N=N1)CC2=CC=C(C=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-[(4-cyanocyclohexyl)methylcarbamoylamino]propyl]-2-methylpropanamide](/img/structure/B6626088.png)

![N-[2-oxo-2-(pyridin-3-ylamino)ethyl]-3-phenoxypyridine-2-carboxamide](/img/structure/B6626105.png)


![N-[2-(1H-indol-5-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B6626123.png)
![Ethyl 2-[(3-hydroxy-4-methylphenyl)sulfamoyl]benzoate](/img/structure/B6626130.png)


![N-(2-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)pentane-1-sulfonamide](/img/structure/B6626156.png)
![N,N-dimethyl-4-[(5-propyl-1H-pyrazol-3-yl)sulfamoyl]benzamide](/img/structure/B6626157.png)
![N-[(5-amino-1-methylpyrazol-4-yl)methyl]-5-propan-2-yl-1,3,4-thiadiazole-2-carboxamide](/img/structure/B6626164.png)

![N-[[2-[2-(dimethylamino)ethylamino]pyridin-3-yl]methyl]-5-propan-2-yl-1,3,4-thiadiazole-2-carboxamide](/img/structure/B6626173.png)